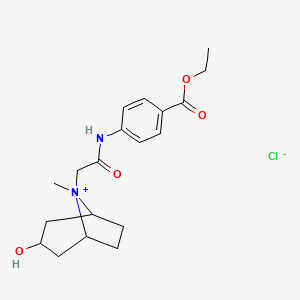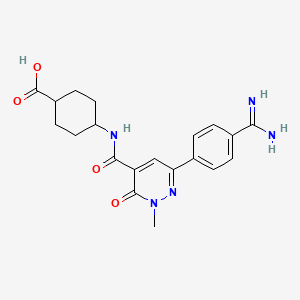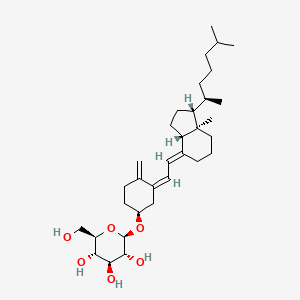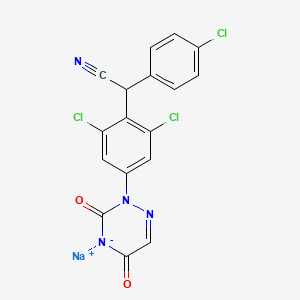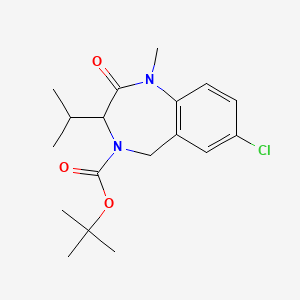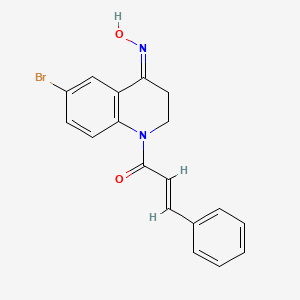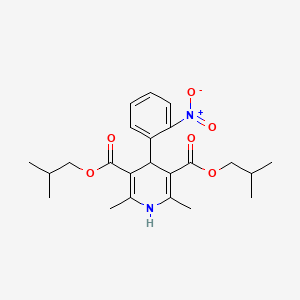
4SZ94Obn3X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound has a molecular formula of C23H30N2O6 and a molecular weight of 430.4941 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it into a pyridine derivative.
Reduction: Reduction reactions can target the nitro group, converting it into an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex dihydropyridine derivatives .
Biology: In biological research, it is used to study the effects of dihydropyridine derivatives on calcium channels, as these compounds are known to act as calcium channel blockers .
Medicine: The compound and its derivatives are investigated for their potential use in treating cardiovascular diseases due to their calcium channel blocking activity .
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Molecular Targets and Pathways:
Molecular Targets: L-type calcium channels.
Pathways Involved: Calcium signaling pathways, leading to muscle relaxation and vasodilation.
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nisoldipine
Comparison: Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the nitro group. This structural uniqueness may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Properties
CAS No. |
2226462-71-9 |
|---|---|
Molecular Formula |
C23H30N2O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O6/c1-13(2)11-30-22(26)19-15(5)24-16(6)20(23(27)31-12-14(3)4)21(19)17-9-7-8-10-18(17)25(28)29/h7-10,13-14,21,24H,11-12H2,1-6H3 |
InChI Key |
PEEVNOYLSWYJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


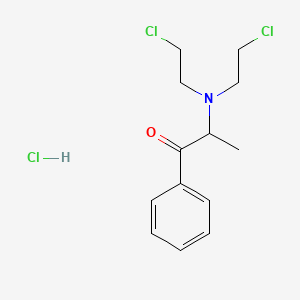
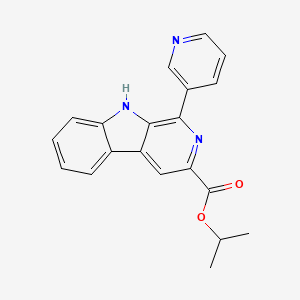
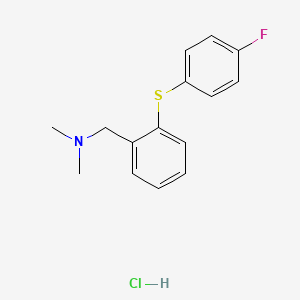
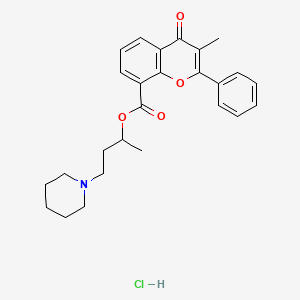

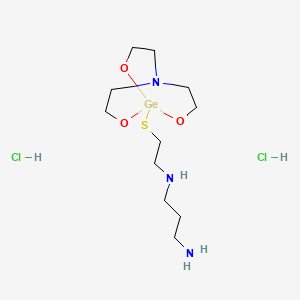
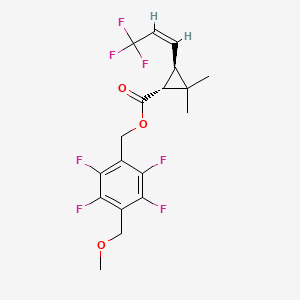
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
